molecular formula C19H23NO4 B3931118 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxypropanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxypropanamide

Cat. No. B3931118
M. Wt: 329.4 g/mol
InChI Key: DMTPSLQHAXJGJG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxypropanamide, also known as Dimebon, is a small molecule drug that has been studied extensively for its potential therapeutic applications in various neurological disorders. In

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxypropanamide is not well understood. It has been shown to interact with multiple targets in the brain, including NMDA receptors, mitochondrial respiratory chain complex II, and histamine receptors. These interactions are thought to contribute to its neuroprotective and neuroregenerative effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce oxidative stress, and increase mitochondrial function. It has also been shown to increase synaptic plasticity and promote the growth of new neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxypropanamide in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain. However, one of the limitations is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxypropanamide. One direction is to further investigate its mechanism of action and identify its specific targets in the brain. Another direction is to study its potential therapeutic applications in other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, there is a need for clinical trials to evaluate its safety and efficacy in humans.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxypropanamide has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to have neuroprotective and neuroregenerative properties, which make it a promising drug candidate for the treatment of these disorders.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-14(24-16-7-5-4-6-8-16)19(21)20-12-11-15-9-10-17(22-2)18(13-15)23-3/h4-10,13-14H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTPSLQHAXJGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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